B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron-containing reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed borylation reactions under controlled conditions can also be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and receptor antagonists. These molecules have potential therapeutic applications in treating various diseases .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
3-Pyridinylboronic Acid: Similar in structure but lacks the methoxy and dimethyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group but is attached to a phenyl ring instead of a pyridine ring.
2-Methoxy-5-pyridineboronic Acid: Similar structure with a methoxy group at a different position on the pyridine ring.
Uniqueness: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions .
Properties
CAS No. |
1393536-53-2 |
---|---|
Molecular Formula |
C8H12BNO3 |
Molecular Weight |
181.00 g/mol |
IUPAC Name |
(6-methoxy-2,5-dimethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-5-4-7(9(11)12)6(2)10-8(5)13-3/h4,11-12H,1-3H3 |
InChI Key |
BGMMYPGEIDYDPH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1C)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.